3-Methoxybenzenethiol
Overview
Description
3-Methoxybenzenethiol, also known as 3-Methoxythiophenol, is an organic compound with the molecular formula C7H8OS. It is a clear, colorless to light yellow liquid with a distinct odor. This compound is not miscible in water but is soluble in organic solvents such as methanol, benzene, hexane, toluene, and dichloromethane . It is primarily used as an intermediate in organic synthesis and has applications in various fields including chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxybenzenethiol can be synthesized from 3-Iodoanisole through a series of chemical reactions. The process involves the use of reagents such as sodium hydrosulfide and a suitable solvent under controlled conditions . The reaction typically proceeds as follows:
- 3-Iodoanisole is treated with sodium hydrosulfide in a solvent like ethanol.
- The mixture is heated under reflux conditions to facilitate the reaction.
- The product, this compound, is then isolated and purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, sulfides.
Substitution: Alkyl or acyl derivatives of this compound.
Scientific Research Applications
3-Methoxybenzenethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the role of thiol groups in proteins and enzymes.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development for conditions such as cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents
Mechanism of Action
The mechanism of action of 3-Methoxybenzenethiol involves its interaction with various molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This interaction can affect enzymatic activity, protein folding, and signal transduction pathways. Additionally, the methoxy group can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
- 4-Methoxybenzenethiol
- 2-Methoxybenzenethiol
- 3-Methylbenzenethiol
- 4-Methylbenzenethiol
Comparison: 3-Methoxybenzenethiol is unique due to the position of the methoxy group on the benzene ring, which influences its chemical reactivity and physical properties. Compared to 4-Methoxybenzenethiol and 2-Methoxybenzenethiol, the meta position of the methoxy group in this compound results in different steric and electronic effects, affecting its behavior in chemical reactions. Additionally, the presence of the methoxy group enhances its solubility in organic solvents compared to its methyl-substituted analogs .
Properties
IUPAC Name |
3-methoxybenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-8-6-3-2-4-7(9)5-6/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVAZEHZOPDGHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074652 | |
Record name | Benzenethiol, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15570-12-4 | |
Record name | 3-Methoxybenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15570-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxybenzenethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015570124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenethiol, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxybenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHOXYBENZENETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU3GP933SP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and some basic properties of 3-Methoxybenzenethiol?
A1: this compound is an aromatic thiol compound with a methoxy group (-OCH3) at the meta position of the benzene ring. Its structure can be summarized as follows:
Q2: What are some known synthetic routes for this compound?
A2: Several synthetic approaches have been explored for this compound. One method involves a multi-step synthesis starting from this compound and 4-methoxy-α-bromoacetophenone, ultimately leading to the formation of Raloxifene hydrochloride. Another study reported a novel synthesis using 3-bromoanisole as the starting material, converting it to the corresponding Grignard reagent before reacting it with sulfur and subsequent hydrolysis. This approach resulted in a 51% overall yield.
Q3: How does the structure of this compound influence its reactivity?
A3: The presence of both the thiol (-SH) and methoxy (-OCH3) groups significantly impacts the reactivity of this compound. Studies have shown that it can undergo double lithiation, with one lithium atom attaching to the sulfur and another to the carbon at the ortho position relative to the thiol group. This double lithiation allows for further functionalization by reacting the lithiated intermediate with various electrophiles. Interestingly, when a methoxy group is present at the para position, lithiation occurs ortho to the methoxy group, suggesting a stronger directing effect of the methoxy group in these reactions.
Q4: Are there any applications of this compound in material science?
A4: While direct applications of this compound as a material itself aren't extensively documented in the provided research, its use as a building block in the synthesis of surface-enhanced Raman scattering (SERS) nano-tagging particles is notable. In this context, it acts as a tagging material immobilized on the surface of nano silver particles, contributing to the particle's SERS activity. This technology holds promise for the sensitive and rapid detection of biological molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.